1-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one
Overview
Description
1-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one is a complex organic compound that features a combination of fluorophenyl, piperazine, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one typically involves multiple steps, starting with the preparation of the indole and piperazine intermediates. The key steps include:
Formation of the Indole Intermediate: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Preparation of the Piperazine Intermediate: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Coupling Reaction: The final step involves coupling the indole and piperazine intermediates with a fluorophenyl carbonyl group using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of indole-2-carboxylic acid.
Reduction: Formation of 1-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-ol.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
1-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: Research focuses on its effects on neurotransmitter systems and its potential use in treating neurological disorders.
Biochemistry: It is used to study enzyme interactions and receptor binding.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a precursor in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 1-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an inhibitor of monoacylglycerol lipase (MAGL), leading to increased levels of endocannabinoids like 2-arachidonoylglycerol, which in turn modulate various physiological processes, including pain, mood, and inflammation .
Comparison with Similar Compounds
Similar Compounds
JNJ-42226314: A compound with a similar indole and piperazine structure, known for its selective inhibition of MAGL.
1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane: Another compound with a piperazine core, used in various pharmacological studies.
Uniqueness
1-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one is unique due to its specific combination of fluorophenyl, piperazine, and indole moieties, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-(3-fluorobenzoyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c23-18-5-3-4-16(14-18)22(28)26-12-10-25(11-13-26)21(27)9-8-17-15-24-20-7-2-1-6-19(17)20/h1-7,14-15,24H,8-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNDOUPKASKOAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)C4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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